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Compound of Interest

Compound Name: GSK-1482160 (isomer)

Cat. No.: B12423405 Get Quote

An In-depth Technical Guide on the Blood-Brain Barrier Penetration Capabilities of GSK-

1482160

Introduction
GSK-1482160 is an orally active, negative allosteric modulator of the P2X7 receptor (P2X7R).

[1][2] The P2X7R is an ATP-gated cation channel that plays a crucial role in initiating

inflammatory signaling cascades, particularly the release of pro-inflammatory cytokines like

interleukin-1β (IL-1β).[3][4] Its expression on immune cells within the central nervous system

(CNS), such as microglia and astrocytes, has implicated it in the pathology of various

neurodegenerative and neuroinflammatory diseases, including Alzheimer's disease,

Parkinson's disease, and multiple sclerosis.[3][5][6] Consequently, the ability of a P2X7R

antagonist to penetrate the blood-brain barrier (BBB) is a critical determinant of its therapeutic

potential for CNS disorders. This document provides a comprehensive overview of the BBB

penetration capabilities of GSK-1482160, detailing quantitative data, experimental

methodologies, and the underlying signaling pathways.

Quantitative Data on Blood-Brain Barrier
Penetration and Pharmacokinetics
GSK-1482160 has been confirmed to be a CNS-penetrant compound.[6][7][8] Its ability to

cross the BBB has been primarily evaluated through preclinical and clinical imaging studies

using radiolabeled variants, [11C]GSK1482160 and [18F]GSK1482160.[1][5][9]
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Preclinical and Clinical CNS Penetration Data
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Species/Subject Model/Condition Key Findings Reference

Mice

Lipopolysaccharide

(LPS)-induced

neuroinflammation

3.6-fold increase in

tracer uptake in the

brain 72 hours after

LPS injection

compared to controls.

[9]

Rats Healthy

Low brain uptake due

to poor binding affinity

of the compound for

the rat P2X7 receptor.

[9]

Rats

Experimental

Autoimmune

Encephalomyelitis

(EAE)

[11C]GSK1482160

uptake in the lumbar

spinal cord correlated

with P2X7R

expression and

disease severity.

[9]

Mice
Tauopathy Model

(rTg4510)

Increased uptake of

[18F]GSK1482160 in

the brain compared to

wild-type mice.

[5][10]

Non-Human Primates

(Macaques)
Healthy

Micro-PET studies

confirmed brain

penetration with high

retention and

homogenous

distribution.

[9]

Humans Healthy Volunteers

Low brain uptake, with

only about 2% of the

injected dose detected

in the brain. This led

to the conclusion that

the tracer was

unsuitable for further

clinical evaluation.

[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/315629127_Pharmacologic_characterizations_of_a_P2X7_receptor-specific_radioligand_11CGSK1482160_for_neuroinflammatory_response
https://www.researchgate.net/publication/315629127_Pharmacologic_characterizations_of_a_P2X7_receptor-specific_radioligand_11CGSK1482160_for_neuroinflammatory_response
https://www.researchgate.net/publication/315629127_Pharmacologic_characterizations_of_a_P2X7_receptor-specific_radioligand_11CGSK1482160_for_neuroinflammatory_response
https://pubs.acs.org/doi/10.1021/acschemneuro.4c00067
https://www.biorxiv.org/cgi/reprint/2024.01.27.575823v1
https://www.researchgate.net/publication/315629127_Pharmacologic_characterizations_of_a_P2X7_receptor-specific_radioligand_11CGSK1482160_for_neuroinflammatory_response
https://www.researchgate.net/publication/315629127_Pharmacologic_characterizations_of_a_P2X7_receptor-specific_radioligand_11CGSK1482160_for_neuroinflammatory_response
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Pharmacokinetic Parameters

Species

Route
of
Adminis
tration

Dose Tmax
Half-life
(T1/2)

Plasma
Clearan
ce

Oral
Bioavail
ability
(%F)

Referen
ce

Rat
Intraveno

us (IV)
1 mg/kg N/A 1.5 h

9

mL/min/k

g

N/A [11]

Rat
Oral

(p.o.)
3 mg/kg 1 h N/A N/A 65% [11]

Human
Oral

(p.o.)

Up to 1 g

(single

dose)

< 3.5 h < 4.5 h N/A N/A [12]

Despite promising preclinical data in some animal models, the development of GSK-1482160

was discontinued.[6] Pharmacokinetic/pharmacodynamic (PK/PD) modeling from a first-in-

human study indicated that it was not possible to achieve the necessary target engagement

(>90% inhibition of IL-1β release) while maintaining a sufficient safety margin.[11][12][13]

Experimental Protocols
The assessment of GSK-1482160's BBB penetration has largely relied on Positron Emission

Tomography (PET) imaging in conjunction with animal models of neuroinflammation.

Protocol: In Vivo PET Imaging of P2X7R in a Mouse
Model of Neuroinflammation

Animal Model Induction: Neuroinflammation is induced in mice, for example, through an

intraperitoneal (i.p.) injection of lipopolysaccharide (LPS). Control animals receive a vehicle

injection.

Radiotracer Synthesis: GSK-1482160 is radiolabeled with a positron-emitting isotope,

typically Carbon-11 ([11C]GSK1482160) or Fluorine-18 ([18F]GSK1482160), with high

radiochemical purity and specific activity.[9]
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Radiotracer Administration: A defined dose of the radiolabeled GSK-1482160 is administered

to both the neuroinflammation model and control mice, usually via intravenous (i.v.) injection.

PET Scanning: At a specified time post-injection, the animals are anesthetized and placed in

a microPET scanner. Dynamic or static images of the brain are acquired over a set period to

measure the uptake and distribution of the radiotracer.

Image Analysis: The PET images are reconstructed and can be co-registered with

anatomical MRI or CT scans for precise localization of the signal. Regions of interest (ROIs)

are drawn on the images (e.g., cortex, hippocampus) to quantify tracer uptake.

Quantification: Tracer uptake is often expressed as the Standardized Uptake Value (SUV),

which normalizes the measured radioactivity concentration by the injected dose and the

animal's body weight. Comparisons are then made between the neuroinflammation and

control groups.[5][10]

Ex Vivo Validation: Following the imaging session, brain tissue may be collected for

techniques like autoradiography or immunofluorescence staining to confirm the correlation

between radiotracer uptake and the expression of the P2X7 receptor.[5][10]

Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway in Neuroinflammation
The P2X7 receptor is a key component of the inflammasome pathway in microglia. Its

activation by high concentrations of extracellular ATP, often released from damaged cells,

triggers a cascade of events leading to neuroinflammation.
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Caption: P2X7R signaling cascade leading to inflammasome activation and cytokine release.
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Experimental Workflow for Preclinical PET Imaging
The process of evaluating a CNS-penetrant compound like GSK-1482160 using PET involves

several distinct stages, from model creation to data analysis.

Preparation

Execution

Analysis & Validation

1. Induce Neuroinflammation
(e.g., LPS injection in mice)

3. Administer Radiotracer
(Intravenous)

2. Synthesize Radiotracer
([18F]GSK1482160)

4. Perform microPET Scan

5. Reconstruct & Analyze Images
(Quantify SUVR)

6. Ex Vivo Validation
(Immunofluorescence)

Click to download full resolution via product page

Caption: Workflow for assessing GSK-1482160 brain uptake using PET in animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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